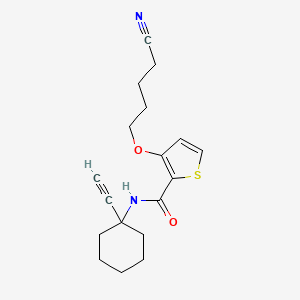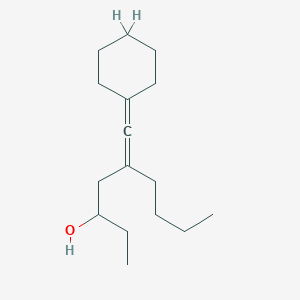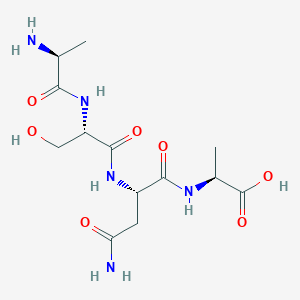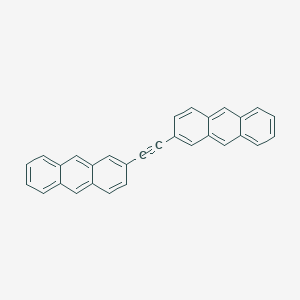![molecular formula C16H28N2 B14209642 1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 824983-25-7](/img/structure/B14209642.png)
1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- is a complex organic compound with a unique structure that includes both ethylenediamine and isopropylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- typically involves the reaction of 1,2-ethanediamine with diethylamine and an appropriate isopropylphenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s properties.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction could produce simpler amines.
科学的研究の応用
1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has a similar structure but with different substituents, leading to different properties and applications.
1,2-Ethanediamine, N,N-diethyl-: Another similar compound with a simpler structure, used in different contexts.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- is unique due to its combination of ethylenediamine and isopropylphenyl groups, which confer specific chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
824983-25-7 |
|---|---|
分子式 |
C16H28N2 |
分子量 |
248.41 g/mol |
IUPAC名 |
N',N'-diethyl-N-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-5-18(6-2)12-11-17-13-15-7-9-16(10-8-15)14(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3 |
InChIキー |
UPABLVKNEHXBQN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)

![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)



